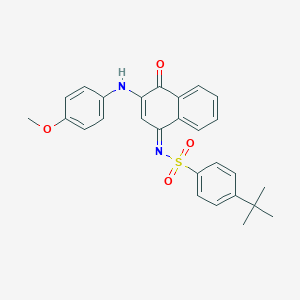
4-tert-butyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves the inhibition of various enzymes and proteins in the body. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It also inhibits the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. The compound has been found to reduce inflammation and pain in animal models of arthritis. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound has been shown to have anti-microbial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-tert-butyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide in lab experiments is its versatility. The compound can be used in a wide range of assays and experiments due to its diverse properties. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-tert-butyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. One potential direction is to investigate its potential use as a therapeutic agent for various diseases. Another direction is to explore its potential use in organic electronics and environmental monitoring. Additionally, further research is needed to understand the mechanisms underlying the compound's diverse properties and to optimize its synthesis and properties for various applications.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves the reaction of 4-tert-butyl-N-(4-aminobenzenesulfonyl)-3-nitrobenzamide and 4-methoxyaniline in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-(3-(4-methoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been studied for its potential use in organic electronics and as a sensor in environmental monitoring.
Propiedades
Fórmula molecular |
C27H26N2O4S |
|---|---|
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
(NZ)-4-tert-butyl-N-[3-(4-methoxyanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C27H26N2O4S/c1-27(2,3)18-9-15-21(16-10-18)34(31,32)29-24-17-25(26(30)23-8-6-5-7-22(23)24)28-19-11-13-20(33-4)14-12-19/h5-17,28H,1-4H3/b29-24- |
Clave InChI |
QVENJAPXZCLLRJ-OLFWJLLRSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{Acetyl[(4-bromophenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B281439.png)
![4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B281441.png)
![4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281444.png)

![Ethyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281452.png)
![2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281454.png)
![2,5-dimethyl-N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}benzene-1-sulfonamide](/img/structure/B281458.png)
![N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide](/img/structure/B281461.png)
![Methyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281465.png)
![Ethyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281466.png)
![Ethyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281469.png)
![Methyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281470.png)

